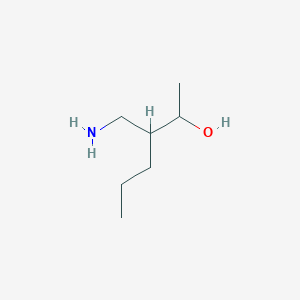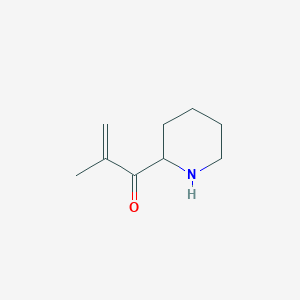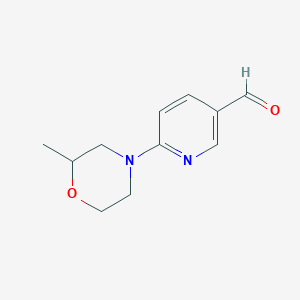
5-(Pyridin-4-yl)-3-(trifluoromethyl)pyridin-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Pyridin-4-yl)-3-(trifluoromethyl)pyridin-2-ol is a heterocyclic compound that features a pyridine ring substituted with a trifluoromethyl group and a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyridin-4-yl)-3-(trifluoromethyl)pyridin-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-bromopyridine with trifluoromethylpyridine under specific conditions to introduce the trifluoromethyl group. The hydroxyl group can then be introduced through a subsequent reaction, such as hydrolysis or oxidation.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Pyridin-4-yl)-3-(trifluoromethyl)pyridin-2-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the trifluoromethyl group or to convert the hydroxyl group to a hydrogen atom.
Substitution: The pyridine ring can undergo substitution reactions, where the trifluoromethyl group or hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperature and pH.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while substitution reactions can introduce a wide range of functional groups to the pyridine ring.
Wissenschaftliche Forschungsanwendungen
5-(Pyridin-4-yl)-3-(trifluoromethyl)pyridin-2-ol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 5-(Pyridin-4-yl)-3-(trifluoromethyl)pyridin-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other pyridine derivatives with trifluoromethyl and hydroxyl groups, such as:
- 3-(Trifluoromethyl)pyridin-2-ol
- 5-(Trifluoromethyl)pyridin-2-ol
- 4-(Trifluoromethyl)pyridin-2-ol
Uniqueness
5-(Pyridin-4-yl)-3-(trifluoromethyl)pyridin-2-ol is unique due to the specific positioning of the trifluoromethyl and hydroxyl groups on the pyridine ring
Eigenschaften
Molekularformel |
C11H7F3N2O |
|---|---|
Molekulargewicht |
240.18 g/mol |
IUPAC-Name |
5-pyridin-4-yl-3-(trifluoromethyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C11H7F3N2O/c12-11(13,14)9-5-8(6-16-10(9)17)7-1-3-15-4-2-7/h1-6H,(H,16,17) |
InChI-Schlüssel |
UXMINDVSPGFBTH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC=C1C2=CNC(=O)C(=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[1-(Aminomethyl)cyclobutyl]-1-methylpyrrolidin-3-ol](/img/structure/B13161202.png)

![3-(6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)acrylic acid](/img/structure/B13161215.png)


![3-Propyl-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B13161232.png)

![1-[1-(Methylamino)cyclobutyl]prop-2-en-1-one](/img/structure/B13161241.png)





